(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone
Description
Properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-4-6-16(7-5-14)25-17-3-1-2-13(10-17)18(24)22-11-15(12-22)23-20-8-9-21-23/h1-10,15H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVGZYUCGVZRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone is a novel synthetic entity that combines a triazole and azetidine moiety with a phenyl group substituted by a fluorophenoxy. This unique structure suggests potential biological activities that could be explored for therapeutic applications, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 344.36 g/mol. The compound typically appears as a white to off-white solid and demonstrates moderate solubility in organic solvents. The presence of the triazole ring is significant due to its known biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits various biological activities. Notably, compounds containing triazole rings have been associated with:
- Antimicrobial activity : Triazoles are well-documented for their efficacy against fungal infections.
- Anticancer properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory effects : Related compounds have been noted for their ability to modulate inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar triazole-containing compounds, providing insights into the potential effects of our target compound:
-
Antimicrobial Studies :
- A study on related triazole compounds demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole . This suggests that our compound may also possess similar antifungal properties.
- Anticancer Activity :
- In Silico Studies :
Data Table: Biological Activity Comparison
| Compound Name | Biological Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 2e | Antifungal | 1.23 | |
| Compound X | Anticancer | IC50 = 5.3 | |
| Compound Y | Anti-inflammatory | N/A |
The precise mechanism of action for this compound remains to be fully elucidated. However, based on structural analogs:
- Enzyme Inhibition : The triazole moiety is known to inhibit cytochrome P450 enzymes, crucial for fungal sterol biosynthesis.
- Receptor Modulation : Potential interactions with various cellular receptors could lead to downstream effects on cell signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous triazole-methanone derivatives, focusing on substituents, heterocyclic cores, and inferred pharmacological properties.
Table 1: Structural and Functional Comparison
Key Findings
Heterocyclic Core Impact: Azetidine vs. However, morpholine derivatives exhibit better solubility due to reduced ring strain .
Substituent Effects: Fluorophenoxy vs. Trifluoromethoxy: The 4-fluorophenoxy group in the target compound provides moderate electron-withdrawing effects, whereas trifluoromethoxy substituents (as in ) offer stronger metabolic stability and lipophilicity . Deuteration: Deuterated analogues like ACT-539313C demonstrate prolonged half-lives, suggesting that non-deuterated compounds (including the target) may require higher dosing frequencies .
Synthetic Accessibility :
- The target compound’s synthesis likely involves azetidine ring formation and triazole coupling, similar to methods in and . However, deuterated analogues require specialized steps (e.g., Pd-catalyzed deuteration), increasing complexity .
Preparation Methods
Azetidine Precursor Functionalization
Azetidine derivatives are synthesized via nucleophilic ring-opening of 3-chloroazetidine hydrochloride. For example, treatment with sodium hydride in DMF generates a reactive azetidine intermediate. Subsequent functionalization with propargyl bromide introduces an alkyne group at the 3-position, yielding 3-propargylazetidine (Yield: 78–85%).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The alkyne-functionalized azetidine undergoes CuAAC with sodium azide to form the triazole ring. Optimized conditions:
- Reagents : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
- Solvent : H₂O/ tert-butanol (1:1)
- Temperature : 25°C, 12 hours
- Yield : 89–92%
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.76 (s, 2H, triazole-H), 4.45–4.71 (m, 2H, azetidine-CH₂), 3.68–3.73 (m, 1H, azetidine-CH).
- FTIR : 2153 cm⁻¹ (C≡C stretch absent post-reaction), 1721 cm⁻¹ (C=O from possible byproducts).
Synthesis of 3-(4-Fluorophenoxy)Phenyl Methanone
Nucleophilic Aromatic Substitution
3-Hydroxybenzophenone reacts with 4-fluoroiodobenzene under Ullmann conditions:
- Catalyst : CuI (5 mol%)
- Ligand : 1,10-Phenanthroline
- Base : Cs₂CO₃
- Solvent : DMSO, 110°C, 24 hours
- Yield : 76–82%
Friedel-Crafts Acylation
Alternative route using Friedel-Crafts acylation:
- Reagents : Benzoyl chloride, AlCl₃ (1.2 eq)
- Solvent : Fluorobenzene, 30°C, 5 hours
- Yield : 94%
- Workup : Sequential washing with 1 M HCl, NaOH, and H₂O.
Fragment Coupling via Nucleophilic Substitution
Methanone Activation
3-(4-Fluorophenoxy)phenyl methanone is converted to its acyl chloride using oxalyl chloride (1.14 eq) and catalytic DMF:
- Conditions : 25–30°C, 5 hours
- Yield : Quantitative
Acylation of Azetidine-Triazole
The acyl chloride reacts with 3-(2H-1,2,3-triazol-2-yl)azetidine under Schotten-Baumann conditions:
- Base : Aqueous NaHCO₃
- Solvent : Dichloromethane
- Temperature : 0°C to 25°C
- Yield : 68–74%
Optimization Challenges :
- Competing hydrolysis of acyl chloride requires anhydrous conditions.
- Steric hindrance at the azetidine nitrogen reduces reactivity, necessitating excess acyl chloride (1.5 eq).
Alternative Synthetic Pathways
One-Pot Sequential Functionalization
A modular approach combines azetidine propargylation, CuAAC, and acylation in a single reactor:
- Propargylazetidine synthesis (DMF, 30°C, 24 hours).
- CuAAC with NaN₃ (H₂O/ t-BuOH, 12 hours).
- Direct acylation with pre-formed benzoyl chloride (0°C → 25°C).
- Total Yield : 61%
- Advantage : Reduced purification steps
Solid-Phase Synthesis
Immobilization of azetidine on Wang resin enables iterative coupling:
- Resin Loading : 0.8 mmol/g
- Triazole Formation : On-resin CuAAC (92% efficiency).
- Cleavage : TFA/DCM (1:1), 2 hours
- Purity : >95% (HPLC)
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
- Space Group : P2₁/ c (monoclinic)
- Density : 1.726–1.813 g/cm³
- π–π Stacking : 3.515 Å between aromatic rings
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Stepwise Coupling | 68–74 | 98 | 48 |
| One-Pot Sequential | 61 | 95 | 36 |
| Solid-Phase | 70 | 95 | 72 |
Key Observations :
- Stepwise coupling offers higher purity but requires intermediate isolations.
- Solid-phase synthesis minimizes side reactions but prolongs reaction time.
Challenges and Mitigation Strategies
- Azetidine Ring Strain : Torsional angles in azetidine-triazole derivatives (85.68° in analogous compounds) alleviate strain.
- Fluorophenoxy Hydrolysis : Use of anhydrous Na₂CO₃ during nucleophilic substitution prevents dehalogenation.
- Triazole Regioselectivity : Cu(I) catalysis ensures 1,4-disubstituted triazole formation.
Q & A
Basic: How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including azetidine ring formation, triazole conjugation, and fluorophenoxy group coupling. Key steps:
- Azetidine Formation : Use Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere) to minimize side reactions .
- Triazole Incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 60–80°C in DMF or THF for regioselective triazole formation .
- Final Coupling : Mitsunobu reaction for ether linkage between phenyl and fluorophenol groups, using DIAD/TPP as reagents .
Yield Optimization : Monitor reaction kinetics via HPLC; adjust solvent polarity (e.g., acetonitrile for polar intermediates) and catalyst loading (e.g., 5 mol% Pd for cross-coupling) .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Analyze , , and NMR to verify azetidine protons (δ 3.5–4.5 ppm), triazole protons (δ 7.5–8.5 ppm), and fluorine coupling patterns .
- X-ray Crystallography : Resolve stereochemistry of the azetidine ring and triazole orientation using single-crystal diffraction .
- HRMS : Confirm molecular weight (C₁₉H₁₆F₃N₃O₂) with <2 ppm error .
Advanced: How does the triazole-azetidine moiety influence binding to biological targets?
Methodological Answer:
- Targeted Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to assess hydrogen bonding between triazole N-atoms and kinase active sites (e.g., EGFR) .
- SAR Analysis : Compare bioactivity of analogs (e.g., pyrrolidine vs. azetidine cores) to isolate azetidine’s conformational rigidity as a key factor .
- Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) with/without triazole modification to quantify potency shifts .
Advanced: What strategies resolve contradictions in thermal stability data across studies?
Methodological Answer:
- Controlled TGA : Perform thermogravimetric analysis under nitrogen (10°C/min) to standardize decomposition profiles. Discrepancies often arise from residual solvents; pre-dry samples at 100°C for 24 hours .
- DSC Validation : Identify glass transition temperatures (Tg) to differentiate amorphous vs. crystalline phase impacts on stability .
- Replicate Studies : Cross-validate with independent labs using identical lot numbers and instrumentation .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Kinase Inhibition : Screen against a panel of 50+ kinases (e.g., JAK2, CDK4/6) using competitive binding assays with ATP analogs .
- Antimicrobial Activity : Test MIC values against Gram-positive bacteria (e.g., S. aureus) via broth microdilution, noting enhanced activity from the fluorophenoxy group’s lipophilicity .
- In Vivo Models : Assess pharmacokinetics in rodent models (e.g., Cmax, t₁/₂) to optimize dosing for CNS penetration .
Advanced: How can enantiomeric purity impact biological activity, and how is it controlled?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase .
- Activity Comparison : Test R- and S-enantiomers in enzyme inhibition assays (e.g., IC₅₀ for PDE4B) to identify stereospecific effects .
- Synthetic Control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during azetidine formation to favor ≥95% ee .
Basic: What solvent systems are optimal for recrystallization?
Methodological Answer:
- Solvent Screening : Test binary mixtures (e.g., ethyl acetate/hexane, acetone/water) to balance solubility (≥50 mg/mL) and polarity.
- Gradient Cooling : Reduce temperature from 60°C to 4°C at 1°C/min to maximize crystal size and minimize impurities .
- PXRD Analysis : Confirm polymorph consistency post-recrystallization to avoid metastable forms .
Advanced: How do electron-withdrawing groups (e.g., fluorine) modulate reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Compute Fukui indices to predict nucleophilic/electrophilic sites. Fluorine’s -I effect directs electrophilic substitution to the para position .
- Kinetic Studies : Compare Suzuki-Miyaura coupling rates with/without fluorophenoxy groups; use Arrhenius plots to quantify activation energy changes .
- Substituent Screening : Replace fluorine with Cl/CF₃ to assess electronic vs. steric contributions to reaction efficiency .
Basic: What in vitro assays are recommended for preliminary toxicity profiling?
Methodological Answer:
- Hepatotoxicity : Use HepG2 cells with MTT assays, monitoring cell viability at 24/48 hours (IC₅₀ >100 μM desirable) .
- hERG Inhibition : Patch-clamp assays to assess cardiac risk; target IC₅₀ >30 μM to avoid QT prolongation .
- CYP450 Inhibition : Fluorescent-based assays (e.g., CYP3A4) to predict drug-drug interactions .
Advanced: How can computational modeling guide the design of analogs with improved metabolic stability?
Methodological Answer:
- Metabolite Prediction : Use software (e.g., MetaSite) to identify vulnerable sites (e.g., azetidine N-atom) for oxidative metabolism .
- Structural Modifications : Introduce deuterium at labile positions (e.g., C-H bonds adjacent to triazole) to slow CYP450-mediated degradation .
- In Silico LogP Optimization : Adjust fluorophenoxy substituents to balance lipophilicity (target LogP 2–3) and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
